molecular formula C10H9FN2O B13514736 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine

3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13514736
M. Wt: 192.19 g/mol
InChI Key: OPTVIMWYSAZINE-UHFFFAOYSA-N
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Description

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is an organic compound that features a fluorinated aromatic ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 5-fluoro-2-methylphenyl isocyanate with hydroxylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and fluorinated aromatic compounds .

Scientific Research Applications

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic ring and oxazole moiety contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9FN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

OPTVIMWYSAZINE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NOC(=C2)N

Origin of Product

United States

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